molecular formula C7H8BrNO3 B2834340 (4-Bromo-3-methylisoxazol-5-yl)methyl acetate CAS No. 1380089-33-7

(4-Bromo-3-methylisoxazol-5-yl)methyl acetate

Cat. No. B2834340
Key on ui cas rn: 1380089-33-7
M. Wt: 234.049
InChI Key: USGKSLUGKUUZSM-UHFFFAOYSA-N
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Patent
US09249161B2

Procedure details

To a 500 mL flask (under N2 (g)) was added dichlorobis(acetonitrile)palladium(II) (0.551 g, 2.12 mmol) and dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (3.50 g, 8.53 mmol). To the solids was sequentially added a solution of (4-bromo-3-methylisoxazol-5-yl)methyl acetate (24.8 g, 106 mmol) in 1,4-dioxane (65 mL), Et3N (44.3 mL, 318 mmol), and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (24 mL, 160 mmol). The flask was sequentially evacuated and purged under N2 and this process was repeated three times. The reaction mixture was heated to 110° C. (under a constant stream of N2 (g)) and allowed to stir for ˜4 h. LC-MS analysis at this point showed complete conversion of the starting bromo-isoxazole. The reaction mixture was cooled to room temperature and EtOAc (100 mL) was added. After 15 min of stirring, the suspension was filtered over a pad of Celite. The filter cake was washed with EtOAc (3×100 mL), concentrated in vacuo, and the solvent was switched using 1,4-Dioxane (2×50 mL). The borate ester with used without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
dichlorobis(acetonitrile)palladium(II)
Quantity
0.551 g
Type
catalyst
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
Name
Quantity
44.3 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.[C:32]([O:35][CH2:36][C:37]1[O:41][N:40]=[C:39]([CH3:42])[C:38]=1Br)(=[O:34])[CH3:33].CCN(CC)CC.[CH3:51][C:52]1([CH3:59])[C:56]([CH3:58])([CH3:57])[O:55][BH:54][O:53]1>O1CCOCC1.CC#N.CC#N.Cl[Pd]Cl>[C:32]([O:35][CH2:36][C:37]1[O:41][N:40]=[C:39]([CH3:42])[C:38]=1[B:54]1[O:55][C:56]([CH3:58])([CH3:57])[C:52]([CH3:59])([CH3:51])[O:53]1)(=[O:34])[CH3:33] |f:6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
dichlorobis(acetonitrile)palladium(II)
Quantity
0.551 g
Type
catalyst
Smiles
CC#N.CC#N.Cl[Pd]Cl
Step Two
Name
Quantity
24.8 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C(=NO1)C)Br
Name
Quantity
44.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
24 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
to stir for ˜4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sequentially evacuated
CUSTOM
Type
CUSTOM
Details
purged under N2
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
EtOAc (100 mL) was added
STIRRING
Type
STIRRING
Details
After 15 min of stirring
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the suspension was filtered over a pad of Celite
WASH
Type
WASH
Details
The filter cake was washed with EtOAc (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The borate ester with used without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)OCC1=C(C(=NO1)C)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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